molecular formula C27H25NO6S B446492 3-({[4-(4-BIPHENYLYL)-3-(ETHOXYCARBONYL)-2-THIENYL]AMINO}CARBONYL)-7-OXABICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID

3-({[4-(4-BIPHENYLYL)-3-(ETHOXYCARBONYL)-2-THIENYL]AMINO}CARBONYL)-7-OXABICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID

Cat. No.: B446492
M. Wt: 491.6g/mol
InChI Key: OTJABGLNFNSTKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-({[4-(4-BIPHENYLYL)-3-(ETHOXYCARBONYL)-2-THIENYL]AMINO}CARBONYL)-7-OXABICYCLO[221]HEPTANE-2-CARBOXYLIC ACID is a complex organic compound with a unique structure that includes a thiophene ring, a bicyclic oxabicycloheptane system, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({[4-(4-BIPHENYLYL)-3-(ETHOXYCARBONYL)-2-THIENYL]AMINO}CARBONYL)-7-OXABICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the thiophene ring, the introduction of the phenyl groups, and the construction of the oxabicycloheptane system. Common reagents used in these steps include ethyl chloroformate, phenylboronic acid, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-({[4-(4-BIPHENYLYL)-3-(ETHOXYCARBONYL)-2-THIENYL]AMINO}CARBONYL)-7-OXABICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles like bromine for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols.

Scientific Research Applications

3-({[4-(4-BIPHENYLYL)-3-(ETHOXYCARBONYL)-2-THIENYL]AMINO}CARBONYL)-7-OXABICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure makes it a candidate for studying interactions with biological macromolecules.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 3-({[4-(4-BIPHENYLYL)-3-(ETHOXYCARBONYL)-2-THIENYL]AMINO}CARBONYL)-7-OXABICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiophene derivatives and bicyclic systems with functional groups. Examples include:

  • 2-[[3-Ethoxycarbonyl-4-(4-methylphenyl)thiophen-2-yl]carbamoyl]-7-oxabicyclo[2.2.1]heptane-3-carboxylic acid
  • 2-[[3-Ethoxycarbonyl-4-(4-chlorophenyl)thiophen-2-yl]carbamoyl]-7-oxabicyclo[2.2.1]heptane-3-carboxylic acid

Uniqueness

The uniqueness of 3-({[4-(4-BIPHENYLYL)-3-(ETHOXYCARBONYL)-2-THIENYL]AMINO}CARBONYL)-7-OXABICYCLO[221]HEPTANE-2-CARBOXYLIC ACID lies in its specific combination of functional groups and structural features, which confer unique chemical and biological properties

Properties

Molecular Formula

C27H25NO6S

Molecular Weight

491.6g/mol

IUPAC Name

3-[[3-ethoxycarbonyl-4-(4-phenylphenyl)thiophen-2-yl]carbamoyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid

InChI

InChI=1S/C27H25NO6S/c1-2-33-27(32)21-18(17-10-8-16(9-11-17)15-6-4-3-5-7-15)14-35-25(21)28-24(29)22-19-12-13-20(34-19)23(22)26(30)31/h3-11,14,19-20,22-23H,2,12-13H2,1H3,(H,28,29)(H,30,31)

InChI Key

OTJABGLNFNSTKM-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)C3=CC=CC=C3)NC(=O)C4C5CCC(C4C(=O)O)O5

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)C3=CC=CC=C3)NC(=O)C4C5CCC(C4C(=O)O)O5

Origin of Product

United States

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